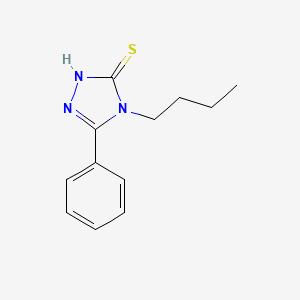

4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

Overview of 1,2,4-Triazole (B32235) Chemistry and Significance

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This aromatic ring system is a vital scaffold in the development of a wide array of functional molecules. Due to their unique structural and electronic properties, 1,2,4-triazole derivatives are known to exhibit a broad spectrum of biological activities. They are key components in many pharmaceutical agents, demonstrating antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. The stability of the triazole ring and its ability to participate in various chemical interactions make it a privileged structure in drug design and materials science.

Importance of Sulfur-Containing Triazole Scaffolds in Organic Synthesis

The incorporation of a sulfur atom, particularly as a thiol or thione group, into the 1,2,4-triazole ring significantly influences the molecule's chemical reactivity and biological profile. These sulfur-containing triazoles, such as 4,5-disubstituted-1,2,4-triazole-3-thiols, are versatile intermediates in organic synthesis. The thiol group can be readily alkylated, oxidized, or otherwise modified, providing a handle for the construction of more complex molecules and fused heterocyclic systems. From a biological perspective, the mercapto (-SH) group can enhance the binding affinity of the molecule to biological targets and is often associated with a range of pharmacological activities, including antimicrobial and antitumor effects.

Research Context and Scope for 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol

While specific research on this compound is not extensively documented in publicly available literature, the broader class of 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols has been investigated for various potential applications, including as hypoglycemic agents. nih.gov The research interest in this class of compounds stems from the diverse biological activities exhibited by similarly substituted triazole derivatives.

Studies on analogous compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives, have shown promising antimicrobial and antifungal activities. nih.govdergipark.org.tr These findings suggest that the 4-butyl-5-phenyl scaffold is a person of interest for further investigation in medicinal chemistry. The synthesis of such compounds is typically achieved through the cyclization of substituted thiosemicarbazides. mdpi.com

Below is a data table summarizing the known information for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃S |

| Molecular Weight | 233.33 g/mol |

| IUPAC Name | 4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Detailed Research Findings on Related Compounds

Given the limited specific data on this compound, this section presents research findings for closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives to provide context and insight into the chemical and biological properties of this class of compounds.

A common synthetic route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300), which is then cyclized in the presence of a base. For example, the synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol was achieved with a 73% yield. mdpi.com

The biological activities of these compounds have been a primary focus of research. For instance, a series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated significant antifungal activity against Microsporum gypseum and antibacterial activity against Staphylococcus aureus. nih.gov In some cases, the activity of the synthesized compounds was superior to that of the standard drugs used for comparison. nih.gov

The following interactive data table summarizes the synthesis and findings for several related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives.

| Compound | Substituents | Yield (%) | Melting Point (°C) | Key Findings | Reference |

| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | R1=Benzyl (B1604629), R2=Phenyl | 73 | 197-198 | Synthesized as a potential biologically active agent. | mdpi.com |

| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | R1=Benzyl, R2=4-Methoxyphenyl | 79 | 177-178 | Synthesized as part of a series of new triazole derivatives. | mdpi.com |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | R1=Benzyl, R2=4-Chlorophenyl | 73 | 187-188 | Synthesized and characterized. | mdpi.com |

| 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | R1=Phenyl, R2=Hexyl | 76 | 110 | Evaluated for antibacterial, antioxidant, and antitumor activities. | scirp.org |

| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | R1=Phenyl, R2=Substituted benzylideneamino | Varies | Varies | Showed strong antifungal and antibacterial activity. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4-butyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXVDDJJTWCFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205802 | |

| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26131-62-4 | |

| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26131-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Butyl 5 Phenyl 4h 1,2,4 Triazole 3 Thiol and Its Analogs

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of the target molecule, 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol, identifies the key bond disconnections necessary to determine its logical precursors. The central 1,2,4-triazole (B32235) ring is the primary target for disconnection. The most common synthetic strategy involves the cyclization of a 1,4-disubstituted thiosemicarbazide (B42300).

This leads to the identification of 1-benzoyl-4-butylthiosemicarbazide as the immediate precursor. This intermediate contains all the necessary atoms and substituents for the target molecule. Further deconstruction of this thiosemicarbazide precursor points to two simpler starting materials: benzoyl hydrazide and butyl isothiocyanate. Benzoyl hydrazide provides the phenyl group (which will be at the C5 position) and the N1-N2 fragment of the triazole ring. Butyl isothiocyanate provides the butyl group for the N4 position, the C3 atom, and the sulfur atom for the thiol group. Finally, benzoyl hydrazide can be traced back to a benzoic acid derivative, typically an ester like methyl benzoate, and hydrazine (B178648) hydrate (B1144303).

Multi-Step Synthetic Routes

The forward synthesis follows the pathway identified in the retrosynthetic analysis. It is a sequential process involving the formation of key intermediates followed by a final ring-closing reaction.

The synthesis typically begins with the preparation of a carboxylic acid hydrazide. For the target molecule, benzoic acid hydrazide is the required intermediate. This is commonly achieved through the hydrazinolysis of a corresponding benzoic acid ester. zsmu.edu.uanih.gov The reaction involves heating the ester with hydrazine hydrate. nih.gov

Table 1: Representative Preparation of Intermediate Hydrazides

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl Benzoate | Hydrazine Hydrate | Reflux in ethanol (B145695) | Benzoic Acid Hydrazide | |

| Ethyl Benzoates | Hydrazine Hydrate | Not specified | Carbonylhydrazides | nih.gov |

| Ethyl 2-(3,4-dimethoxyphenyl)acetate | Hydrazine Hydrate | Not specified | Acid Hydrazides | nih.gov |

While not the direct route to N-alkyl substituted triazoles like the target compound, the formation of dithiocarbazinate salts is a crucial step in the synthesis of related 4-amino-1,2,4-triazole-3-thiols. researchgate.net This process involves the reaction of an acid hydrazide with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent. nih.gov The resulting product is a stable potassium dithiocarbazinate salt. researchgate.netnepjol.info This salt serves as a key intermediate that can be cyclized with hydrazine hydrate to yield the 4-amino-5-substituted triazole core. researchgate.netnepjol.info

For the synthesis of this compound, a more direct path is taken where the prepared benzoic acid hydrazide is reacted with butyl isothiocyanate. This reaction leads to the formation of the intermediate 1-benzoyl-4-butyl-thiosemicarbazide, which is the direct precursor for the cyclization step. nih.govresearchgate.netmdpi.com

The definitive step in forming the heterocyclic system is the intramolecular cyclization of the 1,4-disubstituted thiosemicarbazide intermediate. This reaction is typically facilitated by refluxing the thiosemicarbazide in a basic solution. zsmu.edu.uamdpi.com Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used as the base for this cyclodehydration reaction. nih.govscispace.com The basic conditions promote the nucleophilic attack of one of the nitrogen atoms onto the carbonyl carbon, leading to the elimination of a water molecule and the formation of the triazole ring. zsmu.edu.uanih.gov Upon cooling, the reaction mixture is neutralized or acidified with an acid, such as hydrochloric acid or acetic acid, which causes the final this compound product to precipitate out of the solution. mdpi.comscispace.com

Table 2: Typical Cyclization Conditions for 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

| Precursor | Base | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,4-Substituted Thiosemicarbazides | Aqueous NaOH | Reflux | 4-Alkyl/Aryl-5-substituted-1,2,4-triazole-3-thiol | zsmu.edu.uanih.govmdpi.com |

| 1,4-Substituted Thiosemicarbazides | Aqueous KOH | Heating | 4,5-disubstituted-4H-1,2,4-triazole-3-thiol | nih.gov |

| 2-{[...]-acetyl}-4-alkyl/aryl-thiosemicarbazides | NaOH | Not specified | 5-{[...]-methyl}-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones | zsmu.edu.ua |

The identity and position of the substituents on the final triazole ring are determined by the choice of starting materials in the preceding steps.

Phenyl Group (C5): The phenyl substituent located at the 5th position of the triazole ring originates from the carboxylic acid hydrazide used at the beginning of the synthesis. In this case, the use of benzoic acid hydrazide ensures the presence of the phenyl group. mdpi.comnih.gov

Butyl Group (N4): The butyl group at the 4th position of the triazole ring is introduced via the corresponding isothiocyanate. The reaction of the acid hydrazide with butyl isothiocyanate specifically places the butyl group on the N4 nitrogen of the final heterocyclic ring. nih.govmdpi.com

Alternative Synthetic Approaches for Analogous 4H-1,2,4-Triazole-3-thiols

Besides the primary route described, several other methods exist for the synthesis of analogous 1,2,4-triazole-3-thiol compounds, particularly for producing variations in the substituent at the N4 position.

Synthesis of 4-Amino Analogs: A widely used alternative pathway yields 4-amino-5-substituted-1,2,4-triazole-3-thiols. This method starts with the reaction of an acid hydrazide with carbon disulfide and potassium hydroxide to form a potassium dithiocarbazinate salt. nih.govchemistryjournal.net This intermediate is then treated with an excess of hydrazine hydrate, which acts as both the nitrogen source for the 4-amino group and the cyclizing agent, to form the final 4-amino triazole product. researchgate.netnepjol.infochemistryjournal.net

Einhorn–Brunner Reaction: This reaction provides a pathway to the 1,2,4-triazole core through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com

Pellizzari Reaction: The Pellizzari reaction involves heating a mixture of an amide and an acyl hydrazide. For instance, benzamide (B126) and benzoyl hydrazide can react to form 3,5-diphenyl-1,2,4-triazole. scispace.com This method constructs the triazole ring but does not directly install the 3-thiol group.

Table 3: Summary of Alternative Synthetic Approaches

| Method | Key Reactants | Product Type | Reference |

|---|---|---|---|

| From Dithiocarbazinates | Acid Hydrazide, CS₂, Hydrazine Hydrate | 4-Amino-5-substituted-1,2,4-triazole-3-thiol | nih.govresearchgate.netchemistryjournal.net |

| From Thiocarbohydrazide | Carboxylic Acids, Thiocarbohydrazide | 4-Amino-5-mercapto-1,2,4-triazoles | chemistryjournal.net |

| Einhorn–Brunner Reaction | Hydrazine, Diacylamines | Substituted 1,2,4-Triazoles | scispace.com |

| Pellizzari Reaction | Amide, Acyl Hydrazide | Substituted 1,2,4-Triazoles | scispace.com |

Optimization of Reaction Conditions and Yields

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, including this compound and its analogs, is most commonly achieved through the base-catalyzed intramolecular cyclization of 1-acyl-4-alkyl/aryl-thiosemicarbazides. The optimization of this conversion is crucial for maximizing product yield and purity. Key parameters that are manipulated to achieve optimal outcomes include the choice and concentration of the base, the solvent system, reaction temperature, and the duration of the reaction.

Detailed research into this class of compounds has shown that the nature of the substituents on the thiosemicarbazide precursor significantly influences the final yield of the triazole. The cyclization is a well-established method for preparing 1,2,4-triazoles, with yields for various analogs reported to be in the range of 62-79%. mdpi.com The reaction proceeds by refluxing the corresponding 1,4-disubstituted thiosemicarbazide in an alkaline medium, typically an aqueous solution of sodium hydroxide, followed by acidification to precipitate the triazole-thiol product. mdpi.comscirp.org

The efficiency of the cyclization is dependent on several factors:

Base: Strong bases like sodium hydroxide or potassium hydroxide are generally used to facilitate the deprotonation and subsequent nucleophilic attack required for ring closure. The concentration of the base is a critical parameter to control, as insufficient base may lead to incomplete reaction, while excessive alkalinity can cause side reactions or degradation of the product. Studies on various analogs show that using 2N NaOH solution under reflux for several hours is a common and effective condition. mdpi.com

Solvent: Water or ethanol are frequently employed as solvents for the cyclization step. The choice of solvent affects the solubility of the reactants and the transition state, thereby influencing the reaction rate and yield.

Temperature: The reaction is typically carried out at the reflux temperature of the solvent. This provides the necessary activation energy for the dehydrative cyclization to occur efficiently.

Reaction Time: The duration of heating is optimized to ensure the reaction goes to completion without significant product degradation. Reaction times of 2 to 6 hours are commonly reported. mdpi.comnih.gov

| Compound | Substituent (R¹) at C-5 | Substituent (R²) at N-4 | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | Furan-2-yl | Phenyl | 68 | mdpi.com |

| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | Benzyl (B1604629) | Phenyl | 73 | mdpi.com |

| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Benzyl | 4-Methoxyphenyl | 79 | nih.gov |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Benzyl | 4-Chlorophenyl | 73 | nih.gov |

| 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Phenyl | Cyclohexyl | 68 | scirp.org |

| 4-Cyclohexyl-5-(p-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | p-Methylphenyl | Cyclohexyl | 65 | scirp.org |

| 4,4'-(Butane-1,4-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | Complex Substituent | 4-Fluorophenyl | 89 | mdpi.com |

The data indicates that yields are generally good (65-89%), suggesting that the alkaline cyclization method is robust and efficient for this class of compounds. The variation in yield can be attributed to the electronic and steric effects of the different substituents on the phenyl and N-4 positions, which influence the stability of the intermediate and the transition state of the cyclization reaction. For the target compound, this compound, optimization would involve a systematic variation of the aforementioned reaction parameters to maximize the yield, starting from the conditions reported for close analogs like 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Advanced Spectroscopic and Crystallographic Characterization of 4 Butyl 5 Phenyl 4h 1,2,4 Triazole 3 Thiol

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in the molecule. The spectrum of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol is defined by several key vibrational bands. The presence of a thiol (-SH) group is typically confirmed by a weak absorption band in the region of 2550-2600 cm⁻¹. nih.govmdpi.com However, it is widely established that 1,2,4-triazole-3-thiols exist predominantly in their thione tautomeric form in the solid state. This is evidenced by the presence of N-H stretching vibrations, which appear in the 3300-3450 cm⁻¹ range, and the absence of a distinct S-H band. nih.govmdpi.com

The C=N stretching vibration of the triazole ring is observed around 1604-1625 cm⁻¹. nih.govmdpi.com The spectrum also displays characteristic bands corresponding to the N-C=S amide groups of the thione tautomer. nih.govmdpi.com Aromatic C-H stretching from the phenyl group and aliphatic C-H stretching from the butyl group are also readily identifiable.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Reference |

| N-H Stretch | Amide (Thione) | 3300 - 3450 | nih.govmdpi.com |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3050 | nih.gov |

| C-H Stretch (Aliphatic) | Butyl Chain | 2869 - 2971 | nih.govmdpi.com |

| S-H Stretch | Thiol | 2550 - 2600 (Often absent) | nih.govmdpi.com |

| C=N Stretch | Triazole Ring | 1604 - 1625 | nih.govmdpi.com |

| N-C=S Amide Bands | Thione Form | 948 - 1538 | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule, confirming its structural integrity and the specific arrangement of atoms.

The ¹H NMR spectrum provides a proton map of the molecule. A highly characteristic and diagnostic signal for 4H-1,2,4-triazole-3-thiols is a broad singlet observed far downfield, typically between δ 13.0 and 14.2 ppm. nih.govmdpi.commdpi.com This signal is attributable to the N-H proton of the thione tautomer, which is consistent with observations from FTIR spectroscopy. semanticscholar.org

The protons of the phenyl group typically appear as a complex multiplet in the aromatic region, around δ 7.10-7.55 ppm. mdpi.com The butyl group at the N4 position gives rise to a set of distinct aliphatic signals. The terminal methyl (CH₃) protons appear as a triplet, while the two methylene (B1212753) (CH₂) groups adjacent to the nitrogen and the terminal methyl group also appear as triplets. The remaining internal methylene group is observed as a multiplet resulting from coupling with its neighboring CH₂ groups.

Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

| N-H | Thione Tautomer | 13.0 - 14.2 | Singlet (s) | nih.govmdpi.commdpi.com |

| Ar-H | Phenyl Ring | 7.10 - 7.55 | Multiplet (m) | mdpi.com |

| N-CH₂-CH₂-CH₂-CH₃ | Butyl Chain (α) | ~3.65 | Triplet (t) | mdpi.com |

| N-CH₂-CH₂-CH₂-CH₃ | Butyl Chain (β) | ~1.50 | Multiplet (m) | mdpi.com |

| N-CH₂-CH₂-CH₂-CH₃ | Butyl Chain (γ) | ~1.22 | Multiplet (m) | mdpi.com |

| N-CH₂-CH₂-CH₂-CH₃ | Butyl Chain (δ) | ~0.90 | Triplet (t) | N/A |

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. A key signal in the spectrum of this compound is the carbon of the C=S group (C3), which is significantly deshielded and appears at approximately δ 168.9 ppm. semanticscholar.org The other carbon atom in the triazole ring (C5) resonates further upfield. The carbon atoms of the phenyl ring produce a series of signals in the aromatic region (δ 120-140 ppm). The four distinct carbon signals of the butyl chain appear in the aliphatic region of the spectrum.

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

| C=S (C3) | Triazole Ring | ~168.9 | semanticscholar.org |

| C-Ph (C5) | Triazole Ring | ~155.0 | mdpi.com |

| C (ipso) | Phenyl Ring | ~133.5 | nih.gov |

| C (ortho, meta, para) | Phenyl Ring | 126.0 - 130.0 | nih.gov |

| N-CH₂-CH₂-CH₂-CH₃ | Butyl Chain (α) | ~42.3 | mdpi.com |

| N-CH₂-CH₂-CH₂-CH₃ | Butyl Chain (β) | ~27.2 | mdpi.com |

| N-CH₂-CH₂-CH₂-CH₃ | Butyl Chain (γ) | ~20.6 | mdpi.com |

| N-CH₂-CH₂-CH₂-CH₃ | Butyl Chain (δ) | ~11.9 | mdpi.com |

Two-dimensional NMR experiments are employed to unequivocally confirm the assignments made in 1D spectra and to establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For the butyl group, cross-peaks would be observed between the N-CH₂ and the adjacent CH₂, and so on down the chain, confirming the sequence of the alkyl substituent.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the chemical shifts of each carbon in the butyl chain by linking them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Crucial correlations would include those from the N-CH₂ protons of the butyl group to the C3 (C=S) and C5 carbons of the triazole ring, confirming the point of attachment of the butyl group to the nitrogen atom. mdpi.com Correlations from the ortho protons of the phenyl ring to the C5 carbon would likewise confirm the phenyl group's position.

Table 4: Key Expected 2D NMR Correlations

| Experiment | Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Information Gained | Reference |

| HMBC | N-CH₂ | C3 (~168.9), C5 (~155.0) | Confirms attachment of butyl group to N4 | mdpi.com |

| HMBC | Phenyl-H (ortho) | C5 (~155.0) | Confirms attachment of phenyl group to C5 | mdpi.com |

| HMQC/HSQC | All H signals | Directly bonded C signals | Assigns all carbon signals based on proton data | mdpi.com |

| COSY | Butyl chain protons | Adjacent butyl chain protons | Confirms the structure of the butyl side chain | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain further structural information from the fragmentation pattern of the compound.

The molecular formula of this compound is C₁₂H₁₅N₃S, corresponding to a molecular weight of 233.34 g/mol . In mass spectral analysis, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) would be expected at m/z 233 or 234, respectively. The fragmentation pattern would likely involve the loss of the butyl chain and subsequent cleavage of the triazole ring, providing further confirmation of the structure. zsmu.edu.ua

HRMS provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. The monoisotopic mass of C₁₂H₁₅N₃S is 233.09866 Da. uni.lu HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 5: Predicted HRMS Data for C₁₂H₁₅N₃S

| Adduct Form | Calculated m/z | Reference |

| [M+H]⁺ | 234.10594 | uni.lu |

| [M+Na]⁺ | 256.08788 | uni.lu |

| [M-H]⁻ | 232.09138 | uni.lu |

| [M]⁺ | 233.09811 | uni.lu |

Fragmentation Pathways Analysis

The fragmentation pathways of this compound under mass spectrometry have been investigated to understand its stability and decomposition patterns. While direct experimental mass spectral data for this specific compound is not extensively available in the public domain, analysis of related 1,2,4-triazole (B32235) derivatives allows for the prediction of its likely fragmentation patterns. The fragmentation is expected to initiate from the molecular ion peak ([M]+) and proceed through several key pathways, primarily involving the cleavage of the butyl and phenyl groups, as well as the triazole ring itself.

Predicted Fragmentation Pathways:

Loss of the Butyl Group: A primary fragmentation event is anticipated to be the cleavage of the N-butyl bond, leading to the formation of a stable fragment corresponding to the 5-phenyl-4H-1,2,4-triazole-3-thiol cation. This would be observed as a significant peak at m/z [M-57].

Phenyl Group Fragmentation: Subsequent or alternative fragmentation can involve the phenyl ring. This may include the loss of a phenyl radical, resulting in a butyl-triazole-thiol fragment, or rearrangements within the phenyl group leading to smaller aromatic fragments.

Triazole Ring Cleavage: The 1,2,4-triazole ring, being a heterocyclic system, can undergo characteristic ring-opening and fragmentation. This can lead to the formation of various nitrogen-containing fragments and the loss of species such as N2, HCN, or thioisocyanate (HNCS).

Thiol Group Involvement: The thiol group can also influence the fragmentation, potentially through rearrangements or the loss of a sulfur atom or a sulfhydryl radical.

These predicted pathways provide a foundational understanding of the molecule's behavior under mass spectrometric conditions. Further detailed experimental studies are necessary to confirm and elaborate on these fragmentation mechanisms.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Bond Parameters

The molecular conformation of this compound is expected to be non-planar. The phenyl ring and the triazole ring will likely be twisted with respect to each other. nih.gov The butyl group, with its flexible alkyl chain, can adopt various conformations.

Table 1: Predicted Bond Parameters for this compound

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| N1-N2 | ~1.38 | C2-N1-N2: ~108 |

| N2-C3 | ~1.32 | N1-N2-C3: ~110 |

| C3-S | ~1.68 (thiol form) | N2-C3-N4: ~105 |

| C3-N4 | ~1.37 | N2-C3-S: ~127 |

| N4-C5 | ~1.38 | C3-N4-C5: ~110 |

| C5-N1 | ~1.33 | N4-C5-N1: ~107 |

| N4-C(butyl) | ~1.47 | C3-N4-C(butyl): ~125 |

| C5-C(phenyl) | ~1.48 | N1-C5-C(phenyl): ~128 |

Data is predictive and based on related structures.

Crystal Packing Analysis and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of intermolecular interactions. Hydrogen bonding is anticipated to be a dominant force, with the thiol (S-H) and triazole (N-H) protons acting as hydrogen bond donors and the nitrogen atoms of the triazole ring acting as acceptors.

Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules are likely to contribute to the stability of the crystal lattice. The aromatic rings can arrange in either a parallel-displaced or a T-shaped conformation to maximize these interactions. The butyl chains will likely engage in weaker van der Waals interactions, filling the voids in the crystal packing.

Supramolecular Architecture in the Solid State

The interplay of hydrogen bonding and π-π stacking interactions is expected to result in a complex and well-defined supramolecular architecture in the solid state. nih.gov It is plausible that the molecules will form extended one-dimensional chains or two-dimensional sheets through hydrogen bonding networks. These sheets may then be further organized into a three-dimensional structure via π-π stacking and van der Waals forces. The specific nature of this supramolecular assembly will depend on the crystallization conditions.

Computational Chemistry and Quantum Mechanical Studies of 4 Butyl 5 Phenyl 4h 1,2,4 Triazole 3 Thiol

Density Functional Theory (DFT) Calculations for Ground State Properties

Geometry Optimization and Energetic Landscapes

No published studies were found that provide optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles, for 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Information regarding its energetic landscape, including conformational analysis and the identification of stable conformers, is also unavailable.

Vibrational Frequency Analysis and Theoretical Spectroscopic Data Correlation

Theoretical vibrational frequencies (FT-IR, Raman) for this compound have not been reported. Consequently, a correlation between theoretical calculations and experimental spectroscopic data cannot be established at this time.

Frontier Molecular Orbital (FMO) Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Specific energy values for the HOMO and LUMO of this compound are not documented in the available literature. This information is crucial for understanding the molecule's electronic behavior, including its electron-donating and accepting capabilities.

Energy Gap and Reactivity Descriptors

Without HOMO and LUMO energy values, the HOMO-LUMO energy gap (ΔE), a key indicator of molecular stability and reactivity, cannot be determined. Other global reactivity descriptors derived from these values, such as chemical potential, hardness, softness, and electrophilicity index, are therefore also unknown for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

There are no available MEP surface maps for this compound. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites on the molecule, providing insight into its intermolecular interactions and reactive centers.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

The charge distribution across the molecule is a key determinant of its reactivity and physical properties. In this compound, the nitrogen and sulfur atoms of the triazole ring are expected to possess higher negative charges due to their high electronegativity. The phenyl and butyl groups will have a more varied charge distribution, with the carbon atoms attached to heteroatoms exhibiting positive charges. This distribution influences the molecule's electrostatic potential and its interactions with other molecules.

A typical NBO analysis would involve the calculation of the natural charges on each atom and the investigation of donor-acceptor interactions between filled and empty orbitals. These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. For instance, lone pairs on the nitrogen and sulfur atoms can donate electron density to the antibonding orbitals of adjacent bonds, contributing to the delocalization of electrons and the stabilization of the molecule.

Table 1: Illustrative Natural Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

| N1 | -0.450 |

| C2 | +0.250 |

| N3 | -0.500 |

| C4 | +0.300 |

| S5 | -0.150 |

| C (phenyl) | -0.100 to +0.050 |

| C (butyl) | -0.200 to -0.100 |

Note: The values in this table are illustrative and represent typical charge distributions for similar heterocyclic compounds.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not static. The butyl and phenyl groups can rotate around their single bonds, leading to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

A potential energy surface (PES) scan is a common computational technique used for this purpose. By systematically changing a specific dihedral angle (e.g., the bond connecting the phenyl group to the triazole ring) and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

For this compound, the orientation of the phenyl ring relative to the triazole ring is of particular interest. Steric hindrance between the hydrogen atoms of the phenyl ring and the atoms of the triazole ring will influence the preferred conformation. Similarly, the flexibility of the butyl chain will result in multiple low-energy conformers. Understanding the conformational landscape is crucial for predicting the molecule's shape and how it might interact with biological targets.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. ajchem-a.com These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to assign the observed absorption bands to specific functional groups. For this compound, characteristic vibrational frequencies would be expected for the N-H, C=N, C=S, and C-H bonds of the triazole, phenyl, and butyl groups. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted using computational methods. The chemical shift of a nucleus is sensitive to its local electronic environment. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be a valuable tool for assigning the signals in experimental NMR data to specific atoms in the molecule. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in 1,2,4-triazole (B32235) Derivatives

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | ~3400 | 3300-3500 | Stretching |

| C-H (aromatic) | ~3100 | 3000-3100 | Stretching |

| C-H (aliphatic) | ~2950 | 2850-2960 | Stretching |

| C=N | ~1620 | 1600-1650 | Stretching |

| C=C (aromatic) | ~1500 | 1450-1600 | Stretching |

| C=S | ~1250 | 1200-1300 | Stretching |

Note: The predicted values are typical for DFT calculations on similar molecules and the experimental ranges are based on general spectroscopic data for these functional groups. mdpi.comnih.gov

Reactivity and Derivatization Chemistry of 4 Butyl 5 Phenyl 4h 1,2,4 Triazole 3 Thiol

Reactions at the Thiol Group (-SH)

The sulfur atom of the thiol group is a primary site for chemical modification. Due to the acidity of the thiol proton, deprotonation by a base readily forms a thiolate anion, which is a potent nucleophile. This facilitates a variety of substitution reactions at the sulfur atom.

S-Alkylation Reactions

S-alkylation is the most common and extensively studied derivatization of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The reaction typically proceeds via a nucleophilic substitution mechanism involving the sulfur atom. mdpi.com In a basic medium, the thiol proton is abstracted to form a thiolate salt, which then attacks an alkyl halide or other suitable electrophile, displacing a leaving group to form a thioether linkage. mdpi.comresearchgate.netuzhnu.edu.ua

Commonly employed bases for this transformation include cesium carbonate (Cs₂CO₃) and potassium hydroxide (B78521) (KOH). mdpi.commdpi.comuzhnu.edu.ua The reaction is often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF). mdpi.commdpi.com A wide range of alkylating agents have been successfully used with structurally similar triazole-thiols, including:

Halogenated acetals (e.g., 2-bromo-1,1-diethoxyethane). mdpi.com

α-Halo ketones (e.g., 2-bromo-1-phenylethanone). mdpi.com

Simple and activated alkyl halides (e.g., benzyl (B1604629) chloride, cinnamyl chloride). uzhnu.edu.ua

Studies on close analogs of 4-butyl-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated that S-alkylation is generally a high-yielding and regioselective process, favoring substitution at the sulfur atom over the ring nitrogens. researchgate.netuzhnu.edu.ua

Table 1: Examples of S-Alkylation Reactions on Analogous 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

| Triazole Substrate | Alkylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1,1-diethoxyethane | Cs₂CO₃ / DMF | 3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole | 84% | mdpi.com |

| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | Cs₂CO₃ / DMF | 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | 79% | mdpi.com |

| 4-Phenyl-5-(phenylamino)-4H-1,2,4-triazole-3-thione | Cinnamyl chloride | KOH / Ethanol (B145695) | 5-(Cinnamylthio)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | 95% | uzhnu.edu.ua |

S-Acylation Reactions

While S-alkylation is well-documented, specific examples of S-acylation for this compound or its close analogs are not extensively reported in the surveyed literature. Chemically, the nucleophilic thiolate anion generated under basic conditions is expected to react with acylating agents such as acyl chlorides or anhydrides to form S-acyl derivatives (thioesters). However, detailed research findings focusing on this specific transformation for this class of compounds are limited.

Reactions Involving the Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, which are generally less nucleophilic than the thiolate anion. nih.gov However, under certain conditions, they can participate in substitution and cycloaddition reactions.

N-Alkylation and N-Acylation

While S-alkylation is the predominant pathway for reactions with alkyl halides, the formation of N-alkylated derivatives can occur as a competing side reaction. uzhnu.edu.ua Research indicates that for S-unprotected 1,2,4-triazole-3-thiols, alkylation can sometimes yield an inseparable mixture of S- and N-alkylated products. uzhnu.edu.ua The regioselectivity (S- versus N-alkylation) is influenced by factors such as the specific reactants, solvent, and base used. chemicalbook.com

Once the thiol group is protected by an S-alkylation, the nitrogen atoms become the primary sites for further electrophilic attack. Subsequent alkylation of S-alkylated 1,2,4-triazoles can lead to a mixture of N(1)- and N(2)-alkylated isomers. researchgate.net

Cycloaddition Reactions

The involvement of the 1,2,4-triazole-3-thiol core in cycloaddition reactions is not a commonly reported pathway. Studies investigating the reaction of 1,2,4-triazole-3(5)-thiol with potential synthons for [2+3]-cyclocondensation found that processes like thiol-ene click reactions or simple nucleophilic substitutions at the sulfur atom occurred instead. mdpi.com This indicates a strong preference for reactivity at the exocyclic thiol group over cycloaddition involving the ring itself. mdpi.com

This behavior contrasts sharply with other 1,2,4-triazole derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). The electron-deficient N=N bond in PTAD makes it a powerful dienophile that readily participates in Diels-Alder and other cycloaddition reactions. acgpubs.org The triazole-thiol scaffold of this compound does not possess this feature and thus does not exhibit the same reactivity in cycloadditions. acgpubs.org

Modifications of the Phenyl Substituent

The scientific literature primarily focuses on the synthesis of the 1,2,4-triazole-3-thiol core using precursors that already contain substituted phenyl rings, rather than performing modifications on the phenyl group after the formation of the heterocyclic ring. nih.govdoaj.orgnih.govnih.gov For instance, derivatives with substituted phenyl groups are typically synthesized by starting with the corresponding substituted aniline (B41778) or benzoic acid hydrazide. researchgate.net Consequently, there is limited available research detailing post-synthesis modifications, such as electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), directly on the C5-phenyl ring of the final triazole-thiol molecule.

Synthesis of Fused Heterocyclic Systems Containing the Triazole-Thiol Moiety

The 1,2,4-triazole-3-thiol core is a key building block for the synthesis of fused heterocyclic systems, which are of significant interest due to their diverse biological activities. The presence of multiple reaction sites—the thiol group, the N4-butyl group, and the N1 and N2 atoms of the triazole ring—allows for cyclization reactions with various bifunctional electrophiles.

One of the most common strategies involves the reaction of the triazole-thiol with α-haloketones. This reaction typically proceeds via initial S-alkylation of the thiol group, followed by intramolecular cyclization to yield triazolo[3,4-b]thiadiazine derivatives. The specific reagents and reaction conditions can be tailored to control the regioselectivity of the cyclization.

Another important class of reactions for constructing fused systems is the condensation with hydrazonoyl halides. These reactions can lead to the formation of triazolothiadiazoles, further expanding the structural diversity of accessible fused heterocycles. The choice of solvent and base is crucial in directing the outcome of these condensations.

Furthermore, the reaction with other bifunctional reagents, such as chloroacetaldehyde (B151913) and propargyl bromide, has been utilized to synthesize various fused systems, including triazolothiadiazines. These reactions underscore the utility of this compound as a versatile precursor for complex heterocyclic architectures.

Table 1: Examples of Fused Heterocyclic Systems Derived from Triazole-Thiols

| Reagent | Fused System | Reference |

|---|---|---|

| Phenacyl bromides | doaj.orgnih.govnepjol.infotriazolo[3,4-b] doaj.orgnepjol.infonih.govthiadiazines | nih.gov |

| Hydrazonoyl halides | doaj.orgnih.govnepjol.infotriazolo[3,4-b] doaj.orgnepjol.infonih.govthiadiazoles | nih.gov |

| Chloroacetaldehyde | doaj.orgnih.govnepjol.infotriazolo[3,4-b] doaj.orgnepjol.infonih.govthiadiazines | nih.gov |

| Propargyl bromide | doaj.orgnih.govnepjol.infotriazolo[3,4-b] doaj.orgnepjol.infonih.govthiadiazines | nih.gov |

| α,β-Unsaturated ketones | doaj.orgnih.govnepjol.infotriazolo[3,4-b] doaj.orgnepjol.infonih.govthiadiazepines | nih.gov |

| α,γ-Dihalogen derivatives | doaj.orgnih.govnepjol.infotriazolo[3,4-b] doaj.orgnepjol.infonih.govthiadiazepines | nih.gov |

Ligand Derivatization for Coordination Chemistry Applications

The 1,2,4-triazole-3-thiol scaffold is an excellent platform for designing ligands for coordination chemistry. The presence of both nitrogen and sulfur donor atoms allows for versatile coordination modes with a wide range of metal ions. Derivatization of the parent molecule can be used to fine-tune the electronic and steric properties of the resulting ligands, thereby influencing the geometry and stability of the metal complexes.

A common derivatization strategy is the S-alkylation of the thiol group. This not only protects the thiol from unwanted side reactions but also introduces new functional groups that can participate in coordination or modulate the ligand's properties. For instance, alkylation with reagents containing additional donor sites, such as pyridine (B92270) or carboxylate groups, can lead to the formation of polydentate ligands capable of forming stable chelate complexes with metal ions.

The coordination chemistry of ligands derived from this compound is a growing area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry. The ability to systematically modify the ligand structure provides a powerful tool for the rational design of metal complexes with desired properties.

Table 2: Derivatization of Triazole-Thiols for Coordination Chemistry

| Derivatization Reaction | Resulting Ligand Type | Potential Metal Ions |

|---|---|---|

| S-alkylation with alkyl halides | Monodentate or bridging S-donor | Ag(I), Cu(I), Hg(II) |

| S-alkylation with haloacetic acids | Bidentate S,O-donor | Cu(II), Ni(II), Co(II) |

| S-alkylation with 2-chloro-N-phenylacetamide | Bidentate S,N-donor | Pd(II), Pt(II) |

| Mannich reaction at N1 | Potentially polydentate N,S-donors | Various transition metals |

Tautomerism in 4 Butyl 5 Phenyl 4h 1,2,4 Triazole 3 Thiol

Thiol-Thione Tautomeric Equilibrium

4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol exists as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. researchgate.net This prototropic tautomerism involves the migration of a proton between the sulfur atom and a nitrogen atom within the triazole ring.

Thiol Form: In this form, the proton resides on the sulfur atom, resulting in a sulfhydryl (-SH) group. The molecule is named this compound.

Thione Form: In this form, the proton migrates to the N1 nitrogen atom of the triazole ring, leading to the formation of a thiocarbonyl group (C=S) and an N-H bond. This tautomer is named 4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

The equilibrium between these two forms is influenced by various factors, including the physical state (solid or solution), solvent polarity, temperature, and the electronic nature of the substituents on the triazole ring. ijsr.net In the solid state and in polar solvents, many similar 1,2,4-triazole-3-thiol derivatives predominantly exist in the more polar thione form due to favorable intermolecular hydrogen bonding.

Experimental Evidence for Tautomeric Forms

While specific experimental data for this compound is not extensively published, the tautomeric equilibrium is well-documented for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols through various spectroscopic techniques. These methods provide distinct signatures for each tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool for identifying and quantifying tautomeric forms in solution. The thiol proton (-SH) of the thiol form and the amino proton (-NH) of the thione form resonate at distinct chemical shifts. Studies on closely related compounds show a characteristic signal for the SH proton in the downfield region of δ 12.9-14.0 ppm. nih.govnih.gov The NH proton of the thione form typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the presence of both tautomers by detecting their characteristic functional group vibrations. The thiol form is identified by a weak absorption band for the S-H stretching vibration, typically appearing in the range of 2550-2625 cm⁻¹. nih.gov The thione form, conversely, is characterized by the absence of the S-H band and the presence of a strong N-H stretching vibration band around 3300-3400 cm⁻¹ and a C=S (thiocarbonyl) stretching band, which can be observed in the region of 1150-1260 cm⁻¹. ijsr.netnih.gov

Interactive Data Table: Spectroscopic Signatures for Tautomeric Forms

| Tautomeric Form | Spectroscopic Method | Key Signature | Typical Range / Chemical Shift | Reference Compounds |

| Thiol | ¹H-NMR | -SH proton signal | δ 12.9 - 14.0 ppm | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol nih.gov |

| IR Spectroscopy | ν(S-H) stretch | 2550 - 2625 cm⁻¹ | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol nih.gov | |

| Thione | ¹H-NMR | -NH proton signal | Broad, variable | 1,2,4-triazole-3(5)-thiol derivatives mdpi.com |

| IR Spectroscopy | ν(N-H) stretch | ~3300 - 3400 cm⁻¹ | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol nih.gov | |

| IR Spectroscopy | ν(C=S) stretch | ~1150 - 1260 cm⁻¹ | General 1,2,4-triazoles ijsr.net |

Computational Modeling of Tautomeric Preference and Interconversion Barriers

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the relative stabilities of tautomers and the energy barriers for their interconversion. For related 1,2,4-triazole-5-thione structures, DFT studies have been used to compare calculated bond lengths with experimental X-ray diffraction data to confirm the predominant tautomer in the solid state. nih.gov

These computational models can calculate the Gibbs free energy of each tautomer, with the form having the lower energy being the more stable. Theoretical investigations on similar systems have often shown that the thione tautomer is thermodynamically more stable than the thiol tautomer, both in the gas phase and in various solvents. The energy difference between the two forms and the activation energy for the proton transfer can be precisely calculated. Such studies would be essential to quantify the tautomeric preference and interconversion dynamics specifically for this compound.

Influence of Solvent and Substituents on Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is highly sensitive to the molecular environment and structure.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. The thione tautomer is generally more polar than the thiol tautomer due to the presence of the C=S and N-H bonds, which can act as hydrogen bond acceptors and donors, respectively. Consequently, polar protic solvents (e.g., ethanol (B145695), water) and polar aprotic solvents (e.g., DMSO, DMF) tend to stabilize the thione form through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium in its favor. nih.gov In contrast, nonpolar solvents (e.g., hexane, toluene) offer less stabilization for the polar thione form, which can lead to a relative increase in the proportion of the less polar thiol tautomer.

Substituent Effects: The electronic properties of the substituents at the N4 and C5 positions of the triazole ring also influence the tautomeric equilibrium. The butyl group at the N4 position is an electron-donating group (EDG), which increases the electron density in the triazole ring. The phenyl group at the C5 position can exert both inductive and resonance effects. The interplay of these electronic effects can modulate the relative acidity of the N-H and S-H protons and thus alter the relative stability of the two tautomers. A systematic study involving the variation of these substituents would be required to fully elucidate their impact on the thiol-thione equilibrium for this class of compounds.

Coordination Chemistry of 4 Butyl 5 Phenyl 4h 1,2,4 Triazole 3 Thiol As a Ligand

Synthesis of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-3-thiol ligands, including 4-butyl-5-phenyl-4H-1,2,4-triazole-3-thiol, is typically achieved through direct reaction between the ligand and a metal salt in an appropriate solvent. A common synthetic methodology involves the preparation of an ethanolic solution of the triazole ligand, which is then added to an ethanolic solution containing the desired metal salt. ginekologiaipoloznictwo.comnih.gov

The reaction mixture is generally heated under reflux for a period of several hours to ensure the completion of the reaction. The metal-to-ligand molar ratio is a critical parameter that influences the stoichiometry of the resulting complex, with a 1:2 ratio being frequently employed for divalent metal ions. ginekologiaipoloznictwo.comnih.gov Upon cooling the reaction mixture to room temperature, the metal complex often precipitates out of the solution as a crystalline solid. The solid product is then isolated by filtration, washed with a suitable solvent like hot ethanol (B145695) or methanol (B129727) to remove any unreacted starting materials, and subsequently dried. nih.gov This general procedure has been successfully applied to synthesize complexes with a range of transition metals.

Table 1: Representative Metal Salts Used in the Synthesis of Triazole-Thiol Complexes

| Metal Ion | Typical Metal Salt Used |

|---|---|

| Nickel(II) | Nickel(II) chloride, Nickel(II) acetate (B1210297) |

| Cobalt(II) | Cobalt(II) chloride |

| Zinc(II) | Zinc(II) chloride, Zinc(II) acetate dihydrate |

| Cadmium(II) | Cadmium(II) chloride, Cadmium(II) acetate |

| Copper(II) | Copper(II) acetate |

This table is illustrative of common metal salts used in the synthesis of complexes with similar 1,2,4-triazole-3-thiol ligands. ginekologiaipoloznictwo.comnih.gov

Identification of Coordination Sites and Modes

This compound can exist in two tautomeric forms: the thione form and the thiol form. In solution and in its metal complexes, it typically behaves as a monobasic ligand, losing the proton from the thiol (-SH) group upon coordination. This deprotonation facilitates the formation of a coordinate bond between the sulfur atom and the metal ion.

The ligand possesses multiple potential donor sites: the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring. This allows for several coordination modes:

Monodentate: Coordination can occur through either the sulfur atom or one of the nitrogen atoms.

Bidentate: The ligand can chelate to a metal ion using the sulfur atom and an adjacent nitrogen atom (N2 or N4). For 4-substituted triazoles, coordination often involves the sulfur atom and the N2 atom. Triazole ligands are recognized as effective coordinating agents due to the presence of both hard nitrogen and soft sulfur donor atoms. ginekologiaipoloznictwo.comnih.gov

Spectroscopic methods, particularly FTIR and NMR, are crucial for identifying the coordination sites. In the FTIR spectrum of the free ligand, a band corresponding to the S-H stretch is observed, which typically disappears upon complexation, indicating deprotonation and coordination via the sulfur atom. researchgate.net Furthermore, shifts in the vibrational frequencies of the C=N and other ring stretching modes can provide evidence for the involvement of ring nitrogen atoms in coordination. ginekologiaipoloznictwo.comresearchgate.net In ¹H NMR spectroscopy, the signal for the SH proton vanishes upon complexation, and changes in the chemical shifts of protons near the coordination sites confirm the ligand-metal interaction. ginekologiaipoloznictwo.comnih.gov

Structural Characterization of Metal Complexes

For complexes of 1,2,4-triazole (B32235) derivatives, X-ray diffraction studies reveal the specific coordination mode of the ligand, the geometry around the metal ion (e.g., tetrahedral, square planar, octahedral), and the packing of the complex molecules in the crystal lattice. nih.gov For instance, crystallographic analysis can confirm whether the ligand acts in a monodentate or bidentate fashion and can precisely measure the metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths. The planarity of the triazole ring and the orientation of the butyl and phenyl substituents can also be determined. researchgate.netresearchgate.net Although specific crystallographic data for complexes of this compound are not widely reported, analysis of related structures provides insight into the expected structural features.

Table 2: Illustrative Structural Parameters Obtained from X-ray Crystallography for Related Triazole Derivatives

| Parameter | Description | Typical Value Range |

|---|---|---|

| M-S Bond Length | The distance between the metal center and the coordinated sulfur atom. | 2.2 - 2.6 Å |

| M-N Bond Length | The distance between the metal center and a coordinated nitrogen atom. | 2.0 - 2.3 Å |

| S-M-N Angle | The "bite angle" of the chelate ring in bidentate coordination. | 80 - 95° |

| C-S Bond Length | The bond distance within the deprotonated thiol group. | ~1.75 Å |

Note: These values are generalized from typical metal complexes of related thiol-containing heterocyclic ligands.

Electronic and Geometric Structure of Coordination Compounds

The electronic properties and the geometry of coordination compounds derived from this compound are investigated using a combination of spectroscopic techniques and magnetic susceptibility measurements.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. The position and intensity of these bands are indicative of the coordination geometry around the metal ion. For example, the spectral data can help distinguish between tetrahedral and square planar geometries for a Ni(II) complex. nih.gov

Magnetic Susceptibility: Measuring the magnetic moment of a complex at room temperature helps to determine the number of unpaired electrons on the metal ion. This information is crucial for assigning the oxidation state and inferring the geometry of the complex (e.g., high-spin vs. low-spin octahedral, or tetrahedral vs. square planar).

NMR Spectroscopy: As mentioned previously, ¹H and ¹³C NMR spectra are used to confirm the structure of the ligand and to observe changes upon complexation. The coordination of the ligand to a paramagnetic metal ion can lead to significant broadening or shifting of the NMR signals. For diamagnetic complexes, such as those of Zn(II) or Cd(II), high-resolution spectra provide detailed information about the structure of the complex in solution. nih.gov

Based on these combined analytical techniques, geometries such as tetrahedral for Zn(II) and Cd(II) complexes and square planar for Cu(II) complexes have been suggested for analogous 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol ligands. nih.gov

Computational Studies on Ligand-Metal Interactions and Complex Stability

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the electronic structure, bonding, and stability of metal complexes. nih.gov These theoretical methods allow for the optimization of the molecular geometry of the complexes, providing insights that complement experimental data from X-ray crystallography. researchgate.net

Key aspects investigated through computational studies include:

Geometric Parameters: DFT calculations can predict bond lengths and angles, which can be compared with experimental values to validate the computational model. researchgate.net

Electronic Structure Analysis: The energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the complex. Analysis of these frontier orbitals helps in understanding the nature of the ligand-metal bonds (e.g., sigma-donation from the ligand to the metal and pi-backbonding from the metal to the ligand). nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution within the complex, quantifying the charge transfer between the ligand and the metal ion upon coordination.

Thermodynamic Parameters: Computational models can be used to calculate thermodynamic parameters such as the enthalpy of formation and Gibbs free energy, which provide a measure of the stability of the metal complex. researchgate.net

These computational approaches provide a deeper understanding of the nature of the interactions between this compound and various metal ions, aiding in the rational design of new complexes with specific properties. nih.gov

Structure Activity Relationship Sar Principles for 4h 1,2,4 Triazole 3 Thiols

Theoretical Frameworks for Correlating Structure with Potential Reactivity and Interaction Profiles

The inherent reactivity and interaction profile of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be rationalized through various theoretical frameworks that correlate its structural features with its chemical behavior. A cornerstone of this understanding is the existence of thione-thiol tautomerism. In the solid state and in solution, the compound can exist in equilibrium between the thione form (C=S) and the thiol form (S-H). The predominance of a particular tautomer is influenced by factors such as the solvent environment and the nature of substituents on the triazole ring. This tautomerism is critical as it dictates the primary sites for chemical reactions.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the electronic structure and reactivity of this molecule. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting its chemical reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity, indicating that the molecule can be more easily excited electronically. For 1,2,4-triazole (B32235) derivatives, the distribution of these frontier orbitals often highlights the electron-rich nature of the sulfur and nitrogen atoms, marking them as likely centers for electrophilic attack or coordination with metal ions.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution across the molecule, further pinpointing regions of high and low electron density. In the case of this compound, the MEP would likely show negative potential (electron-rich) regions around the sulfur and nitrogen atoms of the triazole ring, suggesting their role as nucleophilic and hydrogen bond accepting sites. Conversely, positive potential would be expected around the hydrogen atoms, particularly the thiol hydrogen in the thiol tautomer, indicating their susceptibility to nucleophilic attack.

Impact of Substituent Effects on Electronic and Steric Properties

The N4-butyl group is an alkyl substituent that primarily contributes to the molecule through inductive and steric effects.

Electronic Effect: As an electron-donating group (through a +I inductive effect), the butyl chain increases the electron density on the triazole ring, albeit modestly. This can enhance the nucleophilicity of the ring nitrogens and the exocyclic sulfur atom.

Steric Effect: The butyl group introduces steric bulk at the N4 position. This can influence the orientation of the molecule when interacting with other chemical species and may hinder reactions at adjacent positions on the triazole ring. The flexibility of the butyl chain also contributes to the molecule's conformational landscape.

The C5-phenyl group introduces both electronic and steric influences characteristic of an aryl substituent.

Electronic Effect: The phenyl ring can engage in resonance with the triazole ring, influencing the electron distribution across the heterocyclic system. Depending on the relative orientation of the rings, it can act as a weak electron-withdrawing or electron-donating group. The aromatic nature of the phenyl ring also provides opportunities for π-π stacking interactions with other aromatic systems.

The interplay of these substituent effects is crucial. For instance, the electron-donating nature of the butyl group can enhance the reactivity of the thiol moiety, while the steric hindrance from both the butyl and phenyl groups can provide a degree of selectivity in its chemical transformations.

Computational Prediction of Molecular Interactions and Binding Affinity Descriptors

Computational methods are invaluable for predicting how this compound might interact with other molecules, which is a cornerstone for designing its applications. Molecular docking is a widely used technique to simulate the interaction of a small molecule (ligand) with a larger receptor, often a protein.

In a hypothetical docking study involving this compound, the following interactions would be anticipated:

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. These interactions are highly directional and play a significant role in determining the binding orientation and affinity.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) studies on related 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols have indicated that lipophilic and steric parameters are often key determinants of their biological activity. scispace.com This suggests that the size and hydrophobicity of the butyl and phenyl groups in the target compound are critical descriptors for its potential interactions.

To quantify the potential for these interactions, various molecular descriptors can be calculated. These include:

| Descriptor Category | Specific Descriptors | Relevance to this compound |

| Electronic Descriptors | Dipole moment, Partial charges, HOMO/LUMO energies | Describe the charge distribution and susceptibility to electrostatic interactions and chemical reactions. |

| Steric Descriptors | Molecular volume, Surface area, Molar refractivity | Quantify the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Indicates the molecule's preference for nonpolar environments, crucial for membrane permeability and hydrophobic interactions. |

| Topological Descriptors | Connectivity indices, Shape indices | Numerically encode the branching and overall topology of the molecule. |

These descriptors can be used to build predictive models that correlate the structure of this compound with its potential affinity for a given target.

Design Principles for Targeted Chemical Applications

The structural and electronic features of this compound provide a foundation for designing derivatives with tailored properties for specific chemical applications. The triazole-thiol core serves as a versatile scaffold that can be chemically modified in a predictable manner.

A primary site for modification is the thiol group . Its nucleophilic character allows for S-alkylation reactions, introducing a wide variety of functional groups. This is a common strategy to create derivatives with altered solubility, reactivity, and interaction profiles. For example, attaching a polar group to the sulfur atom could enhance water solubility, while adding a fluorescent tag could enable its use in imaging applications.

The phenyl ring at the C5 position is another key site for modification. Introducing substituents onto the phenyl ring can dramatically alter the electronic properties of the entire molecule. Electron-withdrawing groups (e.g., nitro, halogen) would decrease the electron density of the phenyl ring and could influence the acidity of the thiol group. Conversely, electron-donating groups (e.g., methoxy, methyl) would have the opposite effect. These modifications can be used to fine-tune the reactivity and binding characteristics of the molecule.

The butyl group at the N4 position, while perhaps less amenable to simple modification than the thiol or phenyl groups, plays a crucial role in defining the steric environment around the N4-C5 bond. In the design of new derivatives, varying the length or branching of this alkyl chain could be used to probe the steric requirements of a particular interaction.

Based on the known properties of related 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols, which have been investigated as potential hypoglycemic agents, a key design principle would be the modulation of the lipophilic and steric properties of the N4 and C5 substituents to optimize interactions with a biological target. nih.gov For non-biological applications, such as in materials science or as corrosion inhibitors, the design principles might focus on enhancing surface adhesion or creating specific electronic properties through targeted functionalization.

Advanced Analytical and Methodological Developments in 4 Butyl 5 Phenyl 4h 1,2,4 Triazole 3 Thiol Research

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC-MS, TLC)

Chromatographic methods are fundamental tools for the separation, purification, and purity verification of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol and related compounds. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is a cornerstone for both qualitative and quantitative analysis. It provides definitive structural confirmation of newly synthesized triazole derivatives. mdpi.com The technique combines the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, allowing researchers to verify the molecular weight and fragmentation patterns of the target compound and any impurities.

Thin-Layer Chromatography (TLC) serves as a rapid, indispensable method for monitoring the progress of synthesis reactions in real-time. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of the desired product, enabling optimization of reaction times and conditions. mdpi.com

Table 1: Application of Chromatographic Techniques in Triazole-Thiol Research

| Technique | Application | Purpose | Key Findings |

|---|---|---|---|

| HPLC-MS / LC-MS | Structural Analysis & Purity | To confirm the identity and purity of synthesized 1,2,4-triazole (B32235) derivatives. mdpi.com | Provides precise mass-to-charge ratio, confirming molecular weight and aiding in the structural elucidation of reaction products. mdpi.com |

| TLC | Reaction Monitoring | To track the progression of synthesis by separating reactants from products. mdpi.com | Allows for rapid, qualitative assessment of reaction completion, preventing over- or under-reaction. mdpi.com |

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to characterize the redox behavior of 1,2,4-triazole-3-thiol derivatives. researchgate.net These studies reveal crucial information about the compound's electron transfer properties, which are vital for applications in areas like corrosion inhibition and sensor development.

Research on analogous 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4-triazole-3-thiol shows that the compound displays an irreversible oxidation peak when analyzed by CV. researchgate.net This behavior is attributed to an Electrode-Chemical (EC) mechanism involving the oxidation of the thiol (-SH) group. The process typically involves the transfer of one electron from the thiol to form a transient radical species, which then rapidly dimerizes to form a stable disulfide derivative (-S-S-). researchgate.net This oxidation is often irreversible and controlled by a diffusion process. mdpi.com The potential at which this oxidation occurs can be influenced by factors such as the pH of the medium and the solvent used. researchgate.net

Table 2: Redox Characteristics of Phenyl-Triazole-Thiol Analogs

| Method | Process Studied | Mechanism | Observation |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Anodic Oxidation | Irreversible oxidation of the thiol (-SH) group. researchgate.netmdpi.com | A single, irreversible oxidation peak is observed. researchgate.net |

| Mechanism Detail | Dimerization | An EC (Electrode-Chemical) process where the thiol is oxidized, followed by a chemical reaction (dimerization) to form a disulfide. researchgate.net | The product of the oxidation is a stable disulfide-linked dimer. researchgate.net |

Surface Science Techniques for Adsorption Behavior Analysis (e.g., ToF-SIMS for chemical surfaces)

The interaction of this compound with surfaces is critical for its application as a corrosion inhibitor and in the development of functional materials. Advanced surface science techniques provide molecular-level insights into this adsorption behavior.

Adsorption Studies: The adsorption of similar compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, has been studied on metal surfaces like mild steel. researchgate.net These molecules can form a protective film that inhibits corrosion. The efficiency of this inhibition is directly related to the strength and nature of the adsorption, which can be investigated through electrochemical and weight loss measurements. researchgate.netresearchgate.net The adsorption process often follows established models like the Langmuir adsorption isotherm, and thermodynamic parameters such as the free energy of adsorption (ΔG°ads) can be calculated to determine if the process is spontaneous and whether it involves physical or chemical bonding. researchgate.netresearchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique used to analyze the chemical composition of the outermost monolayer of a material. mdpi.com In the context of thiol research, ToF-SIMS can confirm the presence of self-assembled monolayers (SAMs) on substrates like gold. uwo.ca The technique bombards the surface with a primary ion beam, generating secondary ions from the adsorbed molecules. mdpi.com Analysis of the mass spectra of these secondary ions provides characteristic molecular fragments, confirming the identity and chemical state of the adsorbed thiol and its interaction with the surface. uwo.ca It is powerful enough to distinguish between a monolayer and a multilayer coverage of thiol compounds on a surface. ausimm.com

Table 3: Surface Analysis Techniques for Triazole-Thiol Research

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ToF-SIMS | Identification of surface-adsorbed molecular fragments. uwo.ca | Confirms the formation of monolayers and characterizes the chemical interface between the thiol and a substrate. |

| Hirshfeld Surface Analysis | Quantification of intermolecular interactions in a crystal. core.ac.uk | Reveals the nature and strength of non-covalent bonds, explaining the compound's solid-state structure and properties. researchgate.netmdpi.com |

Development of Novel Detection or Characterization Protocols

While standard analytical methods provide a robust foundation for characterization, ongoing research focuses on developing novel protocols for more sensitive detection and advanced applications.